molecular formula C12H16N2O5S B3117786 [1-(3-methyl-4-nitrophenyl)pyrrolidin-3-yl] methanesulfonate CAS No. 2270905-25-2

[1-(3-methyl-4-nitrophenyl)pyrrolidin-3-yl] methanesulfonate

Cat. No.: B3117786
CAS No.: 2270905-25-2
M. Wt: 300.33 g/mol
InChI Key: RDRZGSLHHBELFF-UHFFFAOYSA-N
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Description

[1-(3-methyl-4-nitrophenyl)pyrrolidin-3-yl] methanesulfonate is a methanesulfonate ester derivative featuring a pyrrolidine ring substituted with a 3-methyl-4-nitrophenyl group. Methanesulfonate esters are commonly utilized as intermediates in organic synthesis and pharmaceuticals due to their reactivity as leaving groups in nucleophilic substitution reactions . The methyl group at the meta position may sterically hinder interactions, affecting crystallinity or solubility.

Properties

IUPAC Name

[1-(3-methyl-4-nitrophenyl)pyrrolidin-3-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S/c1-9-7-10(3-4-12(9)14(15)16)13-6-5-11(8-13)19-20(2,17)18/h3-4,7,11H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRZGSLHHBELFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCC(C2)OS(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-methyl-4-nitrophenyl)pyrrolidin-3-yl] methanesulfonate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with 3-methyl-4-nitrophenyl Group:

    Methanesulfonate Ester Formation: The final step involves the esterification of the pyrrolidine derivative with methanesulfonyl chloride under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methanesulfonate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution of Methanesulfonate Ester: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound can be used to study enzyme interactions and inhibition.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [1-(3-methyl-4-nitrophenyl)pyrrolidin-3-yl] methanesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrrolidine ring can also participate in binding interactions with enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Research Implications and Limitations

The provided evidence underscores methodologies (e.g., SHELX for crystallography, graph set analysis for hydrogen bonding) rather than direct data on the target compound. Further experimental studies are required to:

Validate crystallographic predictions using single-crystal X-ray diffraction.

Quantify thermodynamic stability via differential scanning calorimetry (DSC).

Biological Activity

The compound [1-(3-methyl-4-nitrophenyl)pyrrolidin-3-yl] methanesulfonate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring substituted with a nitrophenyl group and a methanesulfonate moiety. This structural configuration is significant for its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Pyrrolidine derivatives have been reported to possess antimicrobial properties. For instance, certain analogs have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
  • Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory pathways, potentially acting as anti-inflammatory agents by inhibiting specific enzymes involved in the inflammatory response .

Case Study: Inhibition of Sphingomyelinase

A notable study investigated the inhibition of neutral sphingomyelinase (nSMase) by pyrrolidine derivatives, including those structurally related to this compound. The study found that these compounds could significantly reduce exosome release from brain cells, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialPyrrolidine derivativesMIC values between 3.12 - 12.5 μg/mL
Anti-inflammatoryVarious analogsInhibition of inflammatory pathways
NeuroprotectivenSMase inhibitorsReduced exosome release in neuronal cells

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies on pyrrolidine derivatives reveal that modifications on the nitrophenyl group can enhance biological activity. For example, the introduction of different substituents on the phenyl ring can lead to variations in potency against specific biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(3-methyl-4-nitrophenyl)pyrrolidin-3-yl] methanesulfonate
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[1-(3-methyl-4-nitrophenyl)pyrrolidin-3-yl] methanesulfonate

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